![molecular formula C32H48N6O8S2 B3026145 3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1) CAS No. 1397195-80-0](/img/structure/B3026145.png)

3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)

Übersicht

Beschreibung

Butanedioic acid, also known as succinic acid, is a dicarboxylic acid that occurs naturally in plant and animal tissues. The chemical formula for butanedioic acid is C4H6O4 . Indole is a heterocyclic compound that is commonly found in substances such as coal tar, and it’s considered an important component in many pharmaceuticals .

Synthesis Analysis

The synthesis of complex compounds typically involves multiple steps and various types of chemical reactions. Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis

The types of chemical reactions a compound can undergo are largely determined by its functional groups. For example, the carboxyl groups in butanedioic acid can participate in reactions such as esterification and neutralization .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, solubility, and reactivity can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism LY451395, a potent potentiator of AMPA receptors, is highly metabolized in preclinical species. The study conducted by Zmijewski et al. (2006) utilized a microbial-based surrogate biocatalytic system, specifically Actinoplanes missouriensis, to produce mammalian metabolites of LY451395 in significant quantities. This facilitated the full structure characterization of the metabolites using nuclear magnetic resonance spectroscopy and provided analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).

Synthesis and Characterization of Sulfonamide Derived Esters Danish et al. (2020) synthesized a series of new solid esters using a greener chemistry strategy. The compounds were synthesized by reacting an alcohol with a sulfonamide ligand and characterized using various techniques, including FTIR, NMR, mass spectrometry, and X-ray crystallography. The compounds showed promising in vitro biological applications, including anti-bacterial, anti-fungal, anti-oxidant activities, and enzyme inhibition studies. They were also docked against selected enzymes (AChE and BChE) to understand their binding mode (Danish et al., 2020).

Synthesis and Antitumor Effect of Alkylating Agents Isethionic acid esters were proposed as hydrophilic alkylating agents for cancer chemotherapeutics. Kawazoe and Tamura (1981) synthesized these esters from isethionate and alkyl bromides or iodides. The derivatives prepared were water-soluble and showed alkylating abilities similar to methanesulfonates. The study highlighted that isethionic acid esters, due to their hydrophilic nature and effective alkylating abilities, might be suitable alternatives to methanesulfonates in cancer chemotherapy (Kawazoe & Tamura, 1981).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H21N3O2S.C4H6O4/c2*1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h2*4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2*2D3,3D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZTGQXEPNRFN-LXRVQIONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

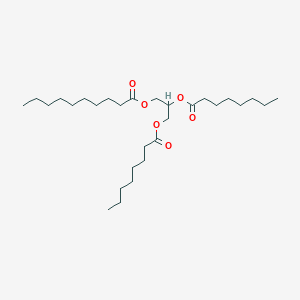

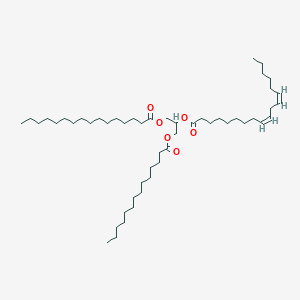

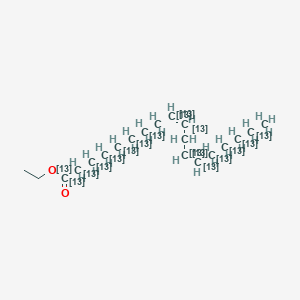

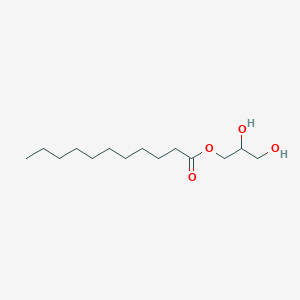

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

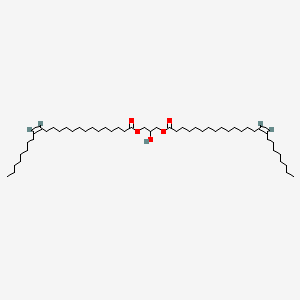

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)

![[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026073.png)

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)